Potassium trifluoromethanesulphinate
Description
Historical Context and Evolution of Perfluoroalkanesulfinate Chemistry
The chemistry of perfluoroalkanesulfinate salts, particularly trifluoromethanesulfinates, has a history rooted in the mid-20th century. While the synthesis of sodium trifluoromethanesulphinate was reported as early as 1955 by Haszeldine and later in 1976 by Roesky, its synthetic utility remained largely unexplored for several decades. chemicalbook.com
A pivotal moment in the evolution of this field came in the early 1990s when Bernard R. Langlois and his colleagues reported the use of sodium trifluoromethanesulphinate for the radical trifluoromethylation of various organic substrates. chemicalbook.combiosynth.com This method, which utilized an oxidant like tert-butyl hydroperoxide, provided a novel and mild pathway for the introduction of the CF3 group. chemicalbook.combiosynth.com Despite its potential, this work did not immediately gain widespread traction in the synthetic community.
The resurgence of interest in trifluoromethanesulphinate chemistry can be largely attributed to the work of Phil S. Baran and his research group nearly 15 years later. Their publications highlighted the utility of sodium trifluoromethanesulphinate, which they termed the "Langlois reagent," for the trifluoromethylation of heterocycles. chemicalbook.com This work reignited research in the area, leading to the development of numerous new synthetic methods employing trifluoromethanesulphinate salts, including the potassium salt, in combination with various oxidants. chemicalbook.com
Significance of Potassium Trifluoromethanesulphinate in Fluorine Chemistry Research
The primary significance of this compound in fluorine chemistry lies in its role as a precursor to the trifluoromethyl radical (•CF3). The CF3 group is a crucial substituent in modern drug discovery and materials science due to its unique electronic properties and steric profile.
Under oxidative conditions, this compound generates the trifluoromethyl radical, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This process allows for the direct incorporation of the CF3 group into a wide array of organic molecules, a transformation that is often challenging to achieve through other synthetic routes. The generation of the electrophilic trifluoromethyl radical from trifluoromethanesulphinate salts has been successfully applied to the trifluoromethylation of arenes, alkenes, and other nucleophilic substrates. nih.gov
The development of methods utilizing trifluoromethanesulphinate salts, such as the potassium and sodium salts, has provided a more accessible and often milder alternative to other trifluoromethylating agents. The stability and ease of handling of these crystalline solids further contribute to their significance in contemporary fluorine chemistry research.
Structural Characterization and Anionic Species Research Considerations
The precise experimental crystal structure of this compound is not widely reported in publicly accessible databases. However, computational methods provide valuable insights into its molecular geometry.
Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | CF3KO2S | PubChem doi.org |
| Molecular Weight | 172.17 g/mol | PubChem doi.org |
| IUPAC Name | potassium;trifluoromethanesulfinate | PubChem doi.org |
| InChI | InChI=1S/CHF3O2S.K/c2-1(3,4)7(5)6;/h(H,5,6);/q;+1/p-1 | PubChem doi.org |
| InChIKey | YJPOHGDCIPEPET-UHFFFAOYSA-M | PubChem doi.org |
| SMILES | C(F)(F)(F)S(=O)[O-].[K+] | PubChem doi.org |
The trifluoromethanesulphinate anion (CF3SO2-) is the key reactive species derived from the salt. Research considerations for this anion primarily revolve around its electronic structure and its role in the generation of the trifluoromethyl radical. The anion features a sulfur atom bonded to a trifluoromethyl group and two oxygen atoms. The negative charge is delocalized across the two oxygen atoms and the sulfur atom.
The stability and reactivity of the trifluoromethanesulphinate anion are influenced by the highly electronegative trifluoromethyl group, which withdraws electron density from the sulfinate moiety. This electronic effect is crucial for the facile generation of the trifluoromethyl radical upon single electron oxidation. Computational studies on related fluorinated anions have provided insights into the charge distribution and molecular orbitals that dictate their reactivity. While detailed experimental studies specifically on the isolated trifluoromethanesulphinate anion are limited, its behavior in solution and its interaction with various oxidants are central to its application in synthesis.
Properties
IUPAC Name |
potassium;trifluoromethanesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O2S.K/c2-1(3,4)7(5)6;/h(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPOHGDCIPEPET-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3KO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194620 | |
| Record name | Potassium trifluoromethanesulphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41804-89-1 | |
| Record name | Potassium trifluoromethanesulphinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041804891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium trifluoromethanesulphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium trifluoromethanesulphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Mechanistic Investigations
Routes for the Preparation of Potassium Trifluoromethanesulphinate
The synthesis of this compound can be achieved through several chemical routes, primarily categorized into neutralization-based approaches and those starting from trifluoromethanesulfonyl fluoride (B91410) precursors.
Neutralization-Based Synthesis Approaches
One of the common methods for preparing this compound involves the neutralization of trifluoromethanesulphinic acid with a suitable potassium base. A typical procedure involves reacting trifluoromethanesulphonic acid with potassium carbonate in a warm aqueous solution. chemicalbook.com While this method is straightforward, the handling of the corrosive and strong trifluoromethanesulphonic acid requires careful consideration.
Another neutralization approach involves the use of potassium hydroxide (B78521). For instance, trifluoromethanesulphonic acid can be neutralized with potassium hydroxide to yield this compound and water. smolecule.com This reaction is typically carried out at elevated temperatures to drive the reaction to completion. smolecule.com The choice of the potassium source can influence the reaction conditions and the purity of the final product.
| Base | Reactant | Solvent | Temperature | Product | Reference |
| Potassium Carbonate | Trifluoromethanesulphonic Acid | Water | Warm | This compound | chemicalbook.com |
| Potassium Hydroxide | Trifluoromethanesulphonic Acid | Water | Elevated | This compound | smolecule.com |
Synthesis from Trifluoromethanesulfonyl Fluoride Precursors
A prevalent and efficient method for the synthesis of this compound utilizes trifluoromethanesulfonyl fluoride (CF₃SO₂F) as a starting material. This approach avoids the direct handling of the highly acidic trifluoromethanesulphinic acid.
One such method involves the reaction of trifluoromethanesulfonyl fluoride with potassium sulphite (K₂SO₃) in an aqueous solution. In a typical laboratory-scale synthesis, an aqueous solution of potassium sulphite is prepared, and trifluoromethanesulphonic fluoride is introduced into the reactor under reduced pressure. The reaction mixture is stirred for several hours, typically ranging from 0°C to room temperature. The resulting reaction liquid is then neutralized with potassium carbonate, followed by the removal of water. This process has been reported to yield this compound in high purity and with a yield of approximately 94%.
Another variation of this method involves the reaction of trifluoromethanesulfonyl fluoride gas with a solution of potassium hydroxide. In some procedures, calcium hydroxide is also added to the reaction mixture. chemicalbook.com The reaction is conducted in a stainless steel reaction vessel at an elevated temperature, for example, 70°C, under controlled pressure (0.2 MPa to 1.0 MPa). chemicalbook.com After the reaction is complete, the mixture is filtered to yield an aqueous solution of this compound. chemicalbook.com
| Reactants | Solvent | Temperature | Pressure | Duration | Yield | Reference |
| Potassium Sulphite, Trifluoromethanesulphonic Fluoride | Water, Methanol (B129727) | 0°C to Room Temp | Reduced | 12 hours | 94% | chemicalbook.com |
| Potassium Hydroxide, Calcium Hydroxide, Trifluoromethanesulphonyl Fluoride | Water | 70°C | 0.2-1.0 MPa | 5 hours | Not specified | chemicalbook.com |
Industrial-Scale Synthesis and Process Optimization Research
For industrial-scale production of this compound, process optimization is crucial to ensure high yield, purity, and cost-effectiveness. Research in this area focuses on several key parameters, including reaction temperature, pressure, reactant concentrations, and the use of catalysts.
In industrial settings, the synthesis often involves larger-scale reactions where careful control of temperature and concentration is essential to optimize yield and purity. smolecule.com For instance, in the synthesis from trifluoromethanesulfonyl fluoride and potassium hydroxide, the concentration of the potassium hydroxide solution is a critical parameter. A patent for a similar process for alkali metal trifluoromethanesulphonates suggests that the concentration of the alkali metal hydroxide solution should ideally be between 20% and 40%. patsnap.com Concentrations below 20% can lead to a slow hydrolysis rate and lower product concentration, making the subsequent evaporation and crystallization steps less energy-efficient. patsnap.com
Process optimization also involves the selection of appropriate materials for the reaction vessels to prevent corrosion. The use of 304 stainless steel has been reported to be effective, showing minimal corrosion during the reaction. chemicalbook.com Furthermore, the recovery and recycling of solvents and unreacted materials are important considerations in industrial processes to enhance sustainability and reduce costs. A patented method for synthesizing alkali metal trifluoromethanesulphonates highlights the cyclic utilization of alcohols and simplified process flow as advantages for industrial-scale production. google.com
Recovery and Purification Techniques for Research-Grade this compound
Obtaining research-grade this compound requires effective recovery and purification techniques to remove impurities such as unreacted starting materials, by-products, and solvents.
A common purification method involves extraction . Following the synthesis, the crude product can be extracted with a suitable organic solvent. Methanol has been successfully used to extract the target product from the remaining solid matter after the initial reaction and water removal. chemicalbook.com The resulting methanol solution is then concentrated to dryness to yield the purified this compound. chemicalbook.com
Crystallization is another powerful technique for purification. This method relies on the difference in solubility between the desired product and impurities in a particular solvent. For potassium salts, crystallization from an aqueous solution by cooling a hot saturated solution is a common practice. youtube.com The process typically involves dissolving the impure sample in a minimal amount of hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly. The pure crystals of this compound will precipitate out, leaving the soluble impurities in the mother liquor. youtube.com The crystals are then separated by filtration and dried. For some syntheses, refinement with ethanol (B145695) or acetone (B3395972) has been employed to achieve higher purity. patsnap.com
A patent for the purification of sodium trifluoromethanesulphinate, a closely related compound, describes a process involving bringing a mixture of solids into contact with an organic phase containing a polar solvent and an aromatic solvent. google.com This suggests that solvent extraction techniques can be tailored to effectively remove specific impurities.
| Technique | Solvent(s) | Procedure | Purity | Reference |
| Extraction | Methanol | Extraction of solid residue followed by concentration to dryness. | High | chemicalbook.com |
| Crystallization | Water | Dissolving in hot water, cooling to precipitate crystals. | Research-Grade | youtube.com |
| Refinement | Ethanol, Acetone | Washing or recrystallizing the crude product. | High | patsnap.com |
| Solvent Extraction | Polar & Aromatic Solvents | Liquid-liquid or solid-liquid extraction to remove impurities. | High | google.com |
Mechanistic Studies of Trifluoromethanesulphinate Formation Pathways
The formation of the trifluoromethanesulphinate anion (CF₃SO₂⁻) from trifluoromethanesulfonyl fluoride (CF₃SO₂F) is a key step in several synthetic routes. Mechanistic investigations into this transformation provide valuable insights for optimizing reaction conditions and controlling product distribution.
The reaction of trifluoromethanesulfonyl fluoride with a nucleophile, such as the sulphite ion (SO₃²⁻) or hydroxide ion (OH⁻), is believed to proceed via a nucleophilic substitution at the sulfur atom. The highly electronegative fluorine atom in CF₃SO₂F makes the sulfur atom electrophilic and susceptible to attack by nucleophiles.
In the case of the reaction with potassium sulphite, the sulphite ion acts as the nucleophile, attacking the sulfur atom of trifluoromethanesulfonyl fluoride. This likely leads to the formation of an intermediate species which then rearranges or eliminates a fluoride ion to form the trifluoromethanesulphinate anion.
Computational studies on the decomposition of trifluoromethanesulfonyl fluoride have shown that the C-S bond is the most likely point of cleavage under thermal conditions, leading to the formation of CF₃ and SO₂F radicals. nih.gov However, in the presence of a nucleophile, the reaction pathway is expected to be different, favoring nucleophilic attack at the sulfur center. While detailed mechanistic studies specifically on the formation of the trifluoromethanesulphinate anion from trifluoromethanesulfonyl fluoride and potassium sulfite (B76179) are not extensively reported in the provided search results, the general principles of nucleophilic acyl substitution can be applied to understand the likely pathway.
The neutralization of trifluoromethanesulphinic acid with a base like potassium hydroxide is a more straightforward acid-base reaction. The hydroxide ion deprotonates the sulphinic acid to form the trifluoromethanesulphinate anion and water. The equilibrium of this reaction lies far to the right due to the acidity of the sulphinic acid.
Chemical Reactivity and Transformation Studies
Role as a Perfluoroalkylation Agent in Organic Transformations
While potassium trifluoromethanesulphinate is most famously used for trifluoromethylation, the underlying chemical principle can be extended to the introduction of longer perfluoroalkyl chains. The corresponding sodium salts of higher perfluoroalkanesulphinic acids, such as pentafluoroethanesulphinate (C₂F₅SO₂Na), heptafluoropropanesulphinate (C₃F₇SO₂Na), and tridecafluorohexanesulphinate (C₆F₁₃SO₂Na), have been successfully synthesized and employed in the perfluoroalkylation of heteroarenes. santiago-lab.com This demonstrates that the trifluoromethanesulphinate scaffold represents a broader class of perfluoroalkylation agents, where the generation of a perfluoroalkyl radical is the key step. santiago-lab.com The potassium salts are expected to exhibit similar reactivity, governed by the stability and reactivity of the corresponding perfluoroalkyl radical.
Trifluoromethylation Reactions Utilizing Sulfinate Reagents
The principal application of this compound and its sodium analogue, the Langlois reagent (CF₃SO₂Na), is in trifluoromethylation reactions. wikipedia.orgccspublishing.org.cn These reagents are stable, easy to handle, and relatively inexpensive compared to other sources of the CF₃ group, such as electrophilic Togni or Umemoto reagents. santiago-lab.comccspublishing.org.cn Their reactivity can be channeled through several mechanistic pathways, with radical processes being the most prevalent.
Direct nucleophilic trifluoromethylation, involving the generation of a "naked" trifluoromethyl anion (CF₃⁻), is not the characteristic reaction pathway for trifluoromethanesulphinate salts. The trifluoromethanesulphinate anion itself does not readily release CF₃⁻. However, it can serve as a precursor to trifluoromethyl-metal species that subsequently participate in reactions with nucleophilic character. For instance, under certain conditions, sodium trifluoromethanesulphinate can act as a precursor to trifluoromethyl copper species (Cu-CF₃). nih.gov These organometallic intermediates can then engage in cross-coupling reactions or conjugate additions, effectively transferring the CF₃ group to a substrate. This pathway represents an indirect form of nucleophilic trifluoromethylation, where the sulphinate is the ultimate source of the trifluoromethyl group, but the reaction is mediated by a transition metal.
The most extensively studied and utilized reactivity of trifluoromethanesulphinate salts involves the generation of the trifluoromethyl radical (CF₃•). wikipedia.orgrsc.org This is typically achieved through a single electron transfer (SET) oxidation of the trifluoromethanesulphinate anion (CF₃SO₂⁻). The resulting trifluoromethanesulphonyl radical (CF₃SO₂•) is unstable and rapidly extrudes sulphur dioxide (SO₂) to release the trifluoromethyl radical.
This oxidation can be initiated by various methods:
Chemical Oxidants: A common method, first reported by Langlois, involves the use of an oxidant such as tert-butyl hydroperoxide (t-BuOOH). santiago-lab.comwikipedia.org Other oxidants like Mn(OAc)₃ are also effective. santiago-lab.com
Electrochemical Oxidation: Anodic oxidation provides a green and highly controllable method for generating the CF₃ radical from trifluoromethanesulphinate salts. researchgate.net This technique avoids the use of stoichiometric chemical oxidants. researchgate.net
Once generated, the electrophilic trifluoromethyl radical readily adds to electron-rich species such as arenes, heterocycles, and alkenes, or participates in substitution reactions. ccspublishing.org.cn
Table 1: Conditions for Generating Trifluoromethyl Radicals from Sulfinate Reagents This table is interactive. You can sort and filter the data.
| Reagent Source | Initiation Method | Typical Oxidant/Conditions | Substrate Type | Reference |
|---|---|---|---|---|
| CF₃SO₂Na | Chemical Oxidation | t-BuOOH, H₂O/CH₃CN | Electron-rich aromatics | wikipedia.org |
| CF₃SO₂Na | Chemical Oxidation | Mn(OAc)₃ | Vinylboronic acids | santiago-lab.com |
| CF₃SO₂Na or CF₃SO₂K | Electrochemical Oxidation | Undivided cell, constant current | Allylamines, Alkenes | researchgate.net |
Direct, side-by-side comparative studies detailing the relative efficacy of potassium, sodium, and zinc trifluoromethanesulphinate under identical conditions are not extensively documented in the literature. The sodium salt, CF₃SO₂Na (Langlois reagent), is the most widely used and reported reagent of this class for trifluoromethylation, largely due to its historical precedence and well-established protocols. ccspublishing.org.cnnih.govsigmaaldrich.com The potassium salt is expected to have very similar reactivity, with minor differences potentially arising from solubility variations in different solvent systems.
Interestingly, the zinc salt of a related sulphinic acid, zinc difluoromethanesulphinate (CF₂HSO₂)₂Zn, is a well-known reagent for introducing the difluoromethyl (CF₂H) group, highlighting how the choice of both the fluoroalkyl group and the counter-ion can be tailored for specific transformations. wikipedia.org
Investigations into the Reactivity of the Trifluoromethanesulphinate Anion
The chemistry of this compound is fundamentally the chemistry of the trifluoromethanesulphinate anion (CF₃SO₂⁻). This anion is the key reactive species that initiates the trifluoromethylation process. Its primary role is to act as a latent source of the trifluoromethyl radical.
The central transformation is the oxidation of the anion, which proceeds via a single electron transfer (SET) to an oxidizing agent or an anode. This generates a short-lived trifluoromethanesulphonyl radical (CF₃SO₂•). This radical undergoes a rapid and irreversible fragmentation, losing a molecule of sulphur dioxide (SO₂) to form the thermodynamically more stable trifluoromethyl radical (CF₃•). The efficiency of this process makes the trifluoromethanesulphinate anion an excellent precursor for radical trifluoromethylation reactions. wikipedia.orgresearchgate.net
Development of Novel Reaction Architectures Involving this compound
The reliable generation of trifluoromethyl radicals from potassium and sodium trifluoromethanesulphinate has enabled the development of innovative and complex reaction cascades. These novel architectures allow for the rapid construction of complex CF₃-containing molecules from simple precursors.
Key examples include:
Electrochemical Tandem Reactions: Researchers have developed an electrochemical cascade reaction involving the trifluoromethylation of allylamines followed by a formal (3+2)-cycloaddition. This allows for the one-pot synthesis of structurally complex CF₃-containing imidazolines and oxazolidines, demonstrating a highly efficient and environmentally friendly approach. researchgate.net
Direct C-H Trifluoromethylation: The Baran group demonstrated the direct C-H trifluoromethylation of deoxyuridine using the Langlois reagent in an aqueous solution. This method provides a greener route to Trifluridine, an important antiviral drug, showcasing the reagent's utility in the synthesis of bioactive molecules. santiago-lab.com
Transition-Metal-Free Trifluoromethylthiolation: A novel method for the direct trifluoromethylthiolation of indoles was developed using sodium trifluoromethanesulphinate. In this process, the sulphinate acts as a source for both the CF₃ group and, in the presence of PCl₃, the sulphur atom, generating a trifluoromethylthiolating species in situ without the need for a transition metal catalyst. ccspublishing.org.cn
Table 2: Examples of Novel Reaction Architectures This table is interactive. You can sort and filter the data.
| Reaction Type | Reagent | Key Additives/Conditions | Product Class | Reference |
|---|---|---|---|---|
| Electrochemical Trifluoromethylation/Cycloaddition | CF₃SO₂Na | Electrosynthesis, Nitriles/Carbonyls | CF₃-containing imidazolines/oxazolidines | researchgate.net |
| Direct C-H Functionalization | CF₃SO₂Na | Aqueous solution | Antiviral drug (Trifluridine) | santiago-lab.com |
Applications in Advanced Organic Synthesis
Precursor in the Synthesis of Functionalized Sulfonyl Compounds
Trifluoromethanesulphinate salts are valuable reagents for the synthesis of trifluoromethyl sulfones (triflones), which are important structural motifs in medicinal and materials chemistry. The sulfinate can be readily converted into the corresponding sulfonyl compounds through various synthetic methodologies.
One common approach involves the reaction of trifluoromethanesulphinate salts with alkyl halides. The reaction proceeds via nucleophilic substitution, where the sulfinate anion displaces a halide to form the C-SO₂CF₃ bond. The choice of solvent can significantly impact the reaction rate, with polar aprotic solvents like N,N-dimethylacetamide often leading to faster reactions compared to solvents like acetonitrile. researchgate.net
Recent advancements have focused on developing more sustainable and efficient methods for sulfone synthesis. For instance, Ni/photoredox dual catalysis has emerged as a powerful tool for coupling aryl halides with sulfinate salts, including trifluoromethanesulphinates, to form aryl sulfones under mild, base-free conditions at room temperature. rsc.orgnih.govrsc.org This method tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. Another approach utilizes an organoboron photocatalyst with nickel for the cross-coupling of aryl bromides with sodium sulfinates under visible light, offering a more sustainable alternative to expensive iridium or ruthenium catalysts. mdpi.com
The following table summarizes representative examples of the synthesis of functionalized sulfonyl compounds using trifluoromethanesulphinate salts.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference(s) |
| Alkyl Bromide | Sodium Trifluoromethanesulfinate | N,N-Dimethylacetamide, reflux | Alkyl Trifluoromethyl Sulfone | researchgate.net |
| Aryl Halide | Sodium Trifluoromethanesulfinate | NiCl₂·glyme, Ir(ppy)₃, 4,4'-di-tert-butyl-2,2'-bipyridine, DMA, light | Aryl Trifluoromethyl Sulfone | rsc.orgnih.govrsc.org |
| Aryl Bromide | Sodium Trifluoromethanesulfinate | NiBr₂·diglyme, Organoboron photocatalyst, DMA, white light | Aryl Trifluoromethyl Sulfone | mdpi.com |
Intermediate in the Synthesis of Fluorinated Organic Molecules
Potassium trifluoromethanesulphinate serves as an excellent source of the trifluoromethyl radical (•CF₃) under oxidative conditions. This reactivity is widely exploited for the trifluoromethylation of a diverse range of organic substrates, including arenes, heteroarenes, and alkenes. The introduction of a trifluoromethyl group can significantly alter the biological and chemical properties of a molecule. nih.gov
The generation of the •CF₃ radical from trifluoromethanesulphinate salts is typically achieved using an oxidant such as tert-butyl hydroperoxide (t-BuOOH) or potassium persulfate (K₂S₂O₈), often in the presence of a metal catalyst like copper or silver. The generated radical can then add to various functional groups. For example, the copper-mediated trifluoromethylation of arylboronic acids provides a mild route to trifluoromethylated arenes. nih.gov
In the realm of alkene functionalization, trifluoromethanesulphinate salts have been used for the vicinal difunctionalization of alkenes, leading to the formation of 1,2-bis(trifluoromethylated) compounds. eurekalert.org This is achieved by controlling the concentration of the trifluoromethyl radical. Furthermore, copper- and iron-catalyzed decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids using sodium trifluoromethanesulfinate offers a pathway to (E)-alkenes substituted with a CF₃ group. sciencedaily.com
Below is a table showcasing examples of the synthesis of fluorinated organic molecules using trifluoromethanesulphinate salts.
| Substrate | Reagent | Catalyst/Conditions | Product Type | Reference(s) |
| Arylboronic Acid | Sodium Trifluoromethanesulfinate | Cu(OAc)₂, t-BuOOH | Aryl-CF₃ | nih.gov |
| Alkene | Sodium Trifluoromethanesulfinate | CuCl, t-BuOOH | 1,2-bis(trifluoromethyl)alkane | eurekalert.org |
| α,β-Unsaturated Carboxylic Acid | Sodium Trifluoromethanesulfinate | CuSO₄·5H₂O, t-BuOOH | (E)-alkene-CF₃ | sciencedaily.com |
| Thiophenol/Thiol | Sodium Trifluoromethanesulfinate | I₂O₅ | Thio-CF₃ | nih.gov |
Utility in the Development of Catalytic Systems
While not a catalyst in its own right, this compound and its sodium analogue are crucial components in various dual catalytic systems, particularly those involving photoredox and transition metal catalysis. In these systems, the trifluoromethanesulphinate salt acts as a key reagent that is activated by the catalytic cycle.
For instance, in Ni/photoredox dual catalysis for the synthesis of aryl sulfones, the sulfinate salt is a coupling partner for aryl halides. rsc.orgnih.govrsc.org The photocatalyst absorbs light and initiates a single-electron transfer process, leading to the formation of a sulfonyl radical from the sulfinate salt. This radical then enters the nickel catalytic cycle to form the final sulfone product. Similarly, nickel/organoboron-catalyzed sulfonylation of aryl halides under visible light utilizes sulfinate salts as the sulfonylating agent. mdpi.com
These dual catalytic approaches are advantageous as they often proceed under mild, room-temperature conditions and exhibit broad functional group tolerance, which is a significant improvement over traditional, harsher methods for sulfone synthesis. rsc.org
Contributions to Pharmaceutical and Agrochemical Synthesis Intermediates
The trifluoromethyl group and the sulfonyl group are prevalent in many pharmaceutical and agrochemical compounds due to their ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.govacs.org this compound, as a source for both of these functionalities, is therefore a valuable reagent in the synthesis of key intermediates for these industries.
The methods described in the preceding sections, such as the synthesis of trifluoromethylated arenes, heterocycles, and sulfones, are directly applicable to the construction of complex molecules with potential biological activity. For example, the regioselective trifluoromethylation of imidazoheterocycles, a common scaffold in medicinal chemistry, can be achieved using sodium trifluoromethanesulfinate under oxidative conditions.
The development of environmentally benign synthetic routes is of growing importance. Recent research has focused on PFAS-free synthesis of fluorinated compounds, where this compound could potentially play a role as a less hazardous alternative to some traditional fluorinating agents. eurekalert.orgsciencedaily.com
Stereoselective and Regioselective Transformations Mediated by Trifluoromethanesulphinates
The radical nature of many reactions involving trifluoromethanesulphinate allows for unique opportunities in stereoselective and regioselective synthesis. While controlling selectivity in radical reactions can be challenging, several successful strategies have been developed.
In the trifluoromethylation of styrenes, for example, the stereochemical outcome can be tuned by the choice of the trifluoromethylating agent and the photocatalyst. While not directly involving trifluoromethanesulphinate, these studies highlight the principles that can be applied. More directly, the regioselective trifluoromethylation of imidazoheterocycles at the C-3 position has been achieved with high selectivity using sodium trifluoromethanesulfinate. This regioselectivity is crucial for the synthesis of specific isomers of biologically active molecules.
Furthermore, the development of stereoselective methods for the synthesis of chiral sulfones is an active area of research. While direct stereoselective sulfonylation with trifluoromethanesulphinate is not widely reported, the synthesis of chiral sulfonylated compounds can be achieved through other means, and the principles of stereocontrol are continuously being refined. nih.gov
Research in Materials Science and Polymer Chemistry
Application in the Synthesis and Modification of High-Performance Fluoroelastomers
Potassium trifluoromethanesulphinate and its sodium analogue, sodium trifluoromethanesulfinate (commonly known as Langlois' reagent), serve as important reagents in the field of polymer chemistry, particularly in the synthesis and modification of high-performance fluoroelastomers. researchgate.netresearchgate.net Fluoroelastomers are prized for their exceptional thermal and chemical resistance, properties which are imparted by the presence of strong carbon-fluorine bonds. researchgate.net The functionalization of these elastomers can further enhance their properties or introduce new functionalities. researchgate.netscispace.com
The primary role of this compound in this context is as a source of trifluoromethyl (CF3) radicals. researchgate.netresearchgate.net The introduction of trifluoromethyl groups into the polymer backbone or as side chains can significantly alter the properties of the resulting fluoroelastomer. This process, known as trifluoromethylation, is a key strategy for the development of advanced polymeric materials. researchgate.net The incorporation of CF3 groups can enhance properties such as thermal stability, chemical resistance, and hydrophobicity, which are critical for high-performance applications in demanding environments like the automotive and aerospace industries. researchgate.net
Research has demonstrated various methods for the trifluoromethylation of organic molecules, and these principles are extended to polymer modification. researchgate.netrsc.org For instance, the radical trifluoromethylation of olefins using sodium trifluoromethanesulfinate has been extensively studied. rsc.org This chemistry can be applied to the modification of fluoroelastomers, which often contain reactive sites such as double bonds within their polymer chains, or to the copolymerization process itself by using functionalized monomers. scispace.com20.210.105
Role in Advanced Functional Materials Development
The utility of this compound extends beyond fluoroelastomers to the broader development of advanced functional materials. Its capacity to act as a trifluoromethylating agent allows for the precise modification of a wide range of organic molecules and polymers, leading to materials with tailored properties. researchgate.netresearchgate.net The trifluoromethyl group is a key structural motif in many functional materials due to its unique electronic properties and steric bulk. u-tokyo.ac.jp
In materials science, the introduction of CF3 groups can be used to modify surface properties, enhance thermal and oxidative stability, and control the material's solubility and miscibility with other substances. researchgate.net For example, the trifluoromethylation of aromatic compounds, a reaction for which sodium trifluoromethanesulfinate is a well-established reagent, can be applied to create functional polymers for applications in electronics and optics. researchgate.net
The development of novel polymerization techniques and the functionalization of existing polymers are active areas of research. Reagents like this compound are valuable tools for chemists seeking to create new materials with enhanced performance characteristics. The functionalization of polymers through the introduction of trifluoromethyl groups can lead to the creation of materials with applications in diverse fields, from advanced coatings and membranes to materials for biomedical devices. researchgate.net
Table 1: Representative Conditions for Trifluoromethylation Reactions Using Sodium Trifluoromethanesulfinate (Langlois' Reagent) as a Proxy for this compound
| Substrate Type | Oxidant/Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Electron-rich Aromatic Compounds | t-Butyl hydroperoxide | Acetonitrile/Water | Room Temp. | Good to Excellent | researchgate.net |
| Unactivated Alkenes | Mn(OAc)₃·2H₂O | Not specified | Mild conditions | Good | researchgate.net |
| Nitrosoarenes | Copper catalyst | Not specified | Room Temp. | High | researchgate.net |
| N-tethered Alkenyl Alcohols | Electrochemical (anodic oxidation) | Not specified | Mild conditions | Moderate to High | rsc.org |
| Enamides | Copper catalyst (oxidant-free) | Not specified | Not specified | Not specified | nih.gov |
Interdisciplinary Research in Per- and Polyfluoroalkyl Substances (PFAS) Contexts
This compound is itself a per- and polyfluoroalkyl substance (PFAS) and is relevant to the interdisciplinary research concerning this class of compounds. PFAS are characterized by the presence of multiple carbon-fluorine bonds, which make them highly persistent in the environment. researchgate.net The study of the synthesis, transformation, and potential environmental fate of PFAS is a significant area of current research.
In this context, this compound can be viewed from two perspectives. Firstly, as a member of the PFAS family, its own properties and potential for environmental transformation are of interest. Secondly, it serves as a precursor or building block in the synthesis of other, more complex PFAS molecules. researchgate.net Understanding the reaction pathways and byproducts involved in the synthesis of fluorinated materials is crucial for assessing their environmental impact.
Research into analytical methods for detecting and quantifying PFAS in various environmental matrices is also a key area of study. The Total Oxidizable Precursor (TOP) assay, for example, is a technique used to estimate the total concentration of PFAS by oxidizing precursor compounds into terminal perfluoroalkyl acids that are more easily measured. While not directly implicated as a target of the TOP assay in the provided search results, the role of compounds like this compound as precursors underscores the importance of such analytical techniques in understanding the full scope of PFAS contamination.
Electrochemical Research and Electrosynthesis Applications
Exploration of Potassium Trifluoromethanesulphinate in Anodic Trifluoromethylation
The primary electrochemical application of this compound is its use as a precursor to the trifluoromethyl radical (•CF₃) via anodic oxidation. beilstein-journals.org This process forms the basis of various trifluoromethylation reactions. Research has demonstrated that the electrochemical oxidation of the trifluoromethanesulfinate anion (CF₃SO₂⁻), sourced from its potassium salt, is an effective method for generating •CF₃ radicals. beilstein-journals.orgsci-hub.se These highly reactive intermediates can then engage with a variety of electron-rich substrates, including aromatics and alkenes. beilstein-journals.org
The fundamental mechanism involves a single-electron transfer from the trifluoromethanesulfinate anion at the anode, leading to the formation of a trifluoromethanesulfonyl radical. This species is unstable and rapidly extrudes sulfur dioxide (SO₂) to release the trifluoromethyl radical.
Anodic Oxidation of Trifluoromethanesulphinate: CF₃SO₂⁻ - e⁻ → [CF₃SO₂•] → •CF₃ + SO₂
While much of the published literature reports the use of sodium trifluoromethanesulphinate (CF₃SO₂Na), the operative species is the anion, and the potassium salt functions analogously. beilstein-journals.orgsci-hub.se Studies have successfully applied this electrochemical strategy to achieve the trifluoromethylation of diverse organic molecules. For example, a simple and sustainable one-step method for the O-trifluoromethylation of phenols bearing electron-withdrawing groups has been developed, achieving yields up to 75%. researchgate.net Similarly, the electrochemical trifluoromethylation of α,β-unsaturated carboxylic acids has been accomplished, producing vinyl trifluoromethyl compounds in good yields without the need for metal catalysts or chemical oxidants. sci-hub.se
| Substrate Type | Reagent | Key Conditions | Product Type | Reported Yield | Citation |
|---|---|---|---|---|---|
| Phenol (B47542) Derivatives | CF₃SO₂Na | Anodic Oxidation, Undivided Cell | Aryl Trifluoromethyl Ethers | Up to 75% | researchgate.net |
| Cinnamic Acids | CF₃SO₂Na | Electrochemical Decarboxylation, Pt Electrode | Vinyl Trifluoromethyl Compounds | Moderate to Good | sci-hub.se |
| Electron-rich Aromatics & Alkenes | CF₃SO₂K | Electrochemical Oxidation | Trifluoromethylated Aromatics/Alkenes | Not specified | beilstein-journals.org |
| N-cyanamide Alkenes | CF₃SO₂Na | Anodic Oxidation, Undivided Cell | Trifluoromethylated Cyclic N-Sulfonylimines | Not specified | nih.gov |
Fundamental Studies on the Electrochemical Behavior of Sulfinate Salts
The electrochemical behavior of sulfinate salts (RSO₂⁻) is central to their application in synthesis. Cyclic voltammetry (CV) is a key technique used to probe the oxidation potentials and reaction mechanisms. CV studies on sodium trifluoromethanesulphinate reveal an oxidation peak corresponding to the irreversible formation of the trifluoromethyl radical. For instance, in a dimethyl ether/water solvent system, CF₃SO₂Na shows an oxidation peak at approximately +0.98 V versus a saturated calomel (B162337) electrode (SCE). sci-hub.se This potential is significantly lower than that of many organic substrates, such as cinnamic acid (+1.32 V vs SCE), allowing for the selective generation of the •CF₃ radical in the presence of the target molecule. sci-hub.se
The general electrochemical oxidation of sulfinate salts to form sulfonyl radicals (RSO₂•) is a well-established process. eurekaselect.com These sulfonyl radicals are versatile intermediates that can participate in a variety of transformations, including addition to unsaturated bonds and hydrogen atom abstraction. In the specific case of trifluoromethanesulphinate, the rapid loss of SO₂ to form the •CF₃ radical is the dominant pathway. beilstein-journals.org
Control experiments often confirm the radical nature of these reactions. The addition of radical scavengers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) typically quenches the reaction, preventing the formation of the desired product and instead forming a radical-scavenger adduct, which can often be detected by mass spectrometry. researchgate.net These mechanistic investigations are crucial for understanding and optimizing electrosynthetic protocols.
Development of Sustainable Electrosynthetic Protocols Utilizing Related Sulfinates
A major driver in modern organic synthesis is the development of sustainable and environmentally friendly protocols. researchgate.net Electrosynthesis using sulfinate salts aligns perfectly with this objective. The direct electro-oxidation method is considered a green and powerful synthetic tool because it obviates the need for stoichiometric, and often toxic or hazardous, chemical oxidants. rsc.orgresearchgate.net
Key sustainability features of electrosynthetic methods involving sulfinates include:
Atom Economy: In many cases, all atoms from the sulfinate salt (barring the counter-ion) are incorporated into the products or released as a gas (SO₂), leading to high atom economy. An unprecedented electrochemical process using CF₃SO₂Na even utilizes the extruded SO₂ for insertion into the final product. nih.gov
Avoidance of Chemical Oxidants: Traditional methods for generating sulfonyl or trifluoromethyl radicals often rely on peroxides (e.g., t-butyl hydroperoxide) or persulfates, which generate significant waste. beilstein-journals.orgbeilstein-journals.org Electrosynthesis replaces these reagents with clean electrical energy.
Mild Conditions: Electrochemical reactions are frequently conducted at room temperature and ambient pressure, reducing energy consumption compared to methods requiring high temperatures. researchgate.netacs.org
Metal-Free Systems: Many electrochemical protocols for sulfonylation or trifluoromethylation can be performed without transition metal catalysts, avoiding the cost, toxicity, and contamination issues associated with heavy metals. sci-hub.seresearchgate.net
Recent research has focused on expanding the scope of these sustainable methods. For example, an electrocatalytic oxidation process has been developed to construct (E)-vinyl sulfones directly from cinnamic acids and sodium sulfinates at room temperature with high regioselectivity. acs.org These advances highlight the ongoing efforts to create more efficient, selective, and sustainable chemical transformations powered by electrochemistry. rsc.orgeurekaselect.com
Environmental Research and Ecotoxicological Assessments
Environmental Fate and Transport Studies of Trifluoromethanesulphinates
The environmental fate and transport of a chemical dictate its distribution, persistence, and potential for exposure in ecosystems. cdc.gov Trifluoromethanesulphinate is a short-chain PFAS, and its environmental behavior is generally governed by the characteristics of this chemical group.
Fate and transport are interdependent processes that determine what happens to a contaminant after its release into the environment. cdc.gov For PFAS, critical factors influencing their movement and persistence include their chemical structure (such as chain length and functional group), partitioning behavior between different environmental media (water, soil, air), and transformation potential. itrcweb.org
Key processes influencing the environmental journey of trifluoromethanesulphinates include:
Persistence and Mobility : Short-chain PFAS, like trifluoromethanesulphinate, are generally characterized by high mobility in aquatic systems. ny.govitrcweb.org Their high water solubility and low tendency to adsorb to soil and sediment mean they can be readily transported by groundwater and surface water flow. ny.gov While some polyfluorinated substances can transform into more persistent perfluoroalkyl acids (PFAAs), PFAAs themselves are not known to degrade under typical environmental conditions. itrcweb.org Research on ultra-short-chain PFAAs has detected trifluoromethane (B1200692) sulfonic acid (TFMS), a closely related compound, in water connected to potential point sources like firefighting training sites and landfills, with concentrations reaching up to 940 ng/L. acs.org This indicates the potential for widespread distribution of such compounds in water resources. acs.org
Transport Pathways : The movement of these compounds can occur through various environmental compartments. Advection, the transport of substances by the bulk flow of water or air, is a primary driver of PFAS mobility. itrcweb.org Downward leaching through soil during rain events can carry these substances from surface contamination into groundwater. itrcweb.org While many PFAS have low volatility, atmospheric transport via industrial emissions and subsequent deposition can also contribute to their accumulation in soil and surface water far from the original source. ny.govitrcweb.org
Partitioning : PFAS compounds exhibit complex partitioning behavior, meaning they can distribute themselves between different phases like water, soil organic carbon, and air-water interfaces. ny.gov This behavior is influenced by the dual hydrophobic and hydrophilic nature of the molecules. nih.gov The sorption of PFAS to environmental solids has been observed to be linked to their hydrophobicity. nih.gov
Ecotoxicological Investigations on Aquatic Organisms
Ecotoxicology studies assess the harmful effects of chemicals on biological organisms in ecosystems. While specific data for potassium trifluoromethanesulphinate is limited, research on other PFAS compounds provides insight into the potential aquatic toxicity.
The zebrafish (Danio rerio) is a standard model organism for evaluating the toxicity of chemicals on fish. nih.govmdpi.com Although no studies were found that specifically tested the toxicity of this compound on Danio rerio or Gobiocypris rarus, research on other PFAS provides relevant context.
For instance, studies on perfluorooctane (B1214571) sulfonate (PFOS), a long-chain PFAS, and perfluoroethylcyclohexanesulfonate (PFECHS), an emerging PFAS, have been conducted on zebrafish. PFECHS was found to be less likely to cause mortality than PFOS in both acute and chronic exposures but resulted in a similar incidence of deformities. nih.gov The Fish Embryo Acute Toxicity (FET) test is a common method used to assess developmental toxicity, monitoring endpoints such as mortality, hatching success, and morphological defects. mdpi.comresearchgate.net
The table below presents toxicity data for other fluorinated compounds tested on Danio rerio, illustrating the range of effects observed from related substances.
Table 1: Toxicity Data of Selected PFAS Compounds on Danio rerio
| Compound | Exposure Duration | Endpoint | Value | Reference |
|---|---|---|---|---|
| Perfluoroethylcyclohexanesulfonate (PFECHS) | 96 hours | Acute Toxicity | Less lethal than PFOS, similar deformity incidence | nih.gov |
| Perfluoroethylcyclohexanesulfonate (PFECHS) | 21 days | Chronic Toxicity | Less lethal than PFOS, similar deformity incidence | nih.gov |
Note: Data for the specific compound this compound is not available. The data presented is for other PFAS compounds to provide context.
Daphnia magna, a small freshwater crustacean, is a key indicator species in aquatic toxicology for assessing the effects of chemicals on invertebrates. nih.govyoutube.com Specific toxicity studies on this compound using Daphnia magna were not identified in the available literature.
However, data exists for other PFAS compounds. The toxicity of PFOS to D. magna is generally considered medium, while PFOA is classified as having low toxicity. nih.gov Potassium perfluorobutane sulfonate (PFBSK), a short-chain PFAS sometimes used as an alternative to PFOS, has also been tested. nih.gov The dose-dependent effects of PFOS on D. magna include increased heart rate, reduced body length, and inhibition of reproduction. nih.gov
The following table summarizes available toxicity data for related PFAS compounds on Daphnia magna.
Table 2: Ecotoxicity Data of Related PFAS on Daphnia magna
| Compound | Exposure Duration | Endpoint | Value | Reference |
|---|---|---|---|---|
| Perfluorooctane Sulfonate (PFOS) | 48 hours | Immobilization (NOEC) | 0.8 mg/L | nih.gov |
| Perfluorooctane Sulfonate (PFOS) | 21 days | Lethality (NOEC) | 5.3 mg/L | nih.gov |
| Potassium Perfluorobutane Sulfonate (PFBSK) | 21 days | Reproduction (NOEC) | 571 mg/L | nih.gov |
NOEC: No Observed Effect Concentration; LOEC: Lowest Observed Effect Concentration. Note: Data for the specific compound this compound is not available. The data presented is for other PFAS compounds to provide context.
Aquatic algae and cyanobacteria are fundamental to the primary productivity of aquatic ecosystems. Chemical contaminants can disrupt their growth and physiology, with cascading effects on the food web. nih.gov Harmful algal blooms (HABs), which can be caused by cyanobacteria, pose a significant threat to water quality and can produce toxins. usc.edunih.govufl.edu
Studies have shown that other PFAS, such as PFOA and PFOS, can negatively impact microalgae species like Chlorella vulgaris and Scenedesmus obliquus. nih.gov However, no research specifically detailing the effects of this compound on aquatic algae or cyanobacteria could be located.
Aquatic microorganisms and plants play crucial roles in nutrient cycling and providing habitat within aquatic environments. Research into the effects of this compound on these organisms appears to be a significant data gap, as no specific studies were identified.
Terrestrial Ecotoxicity Research
Terrestrial ecotoxicity studies evaluate the impact of chemicals on soil-dwelling organisms and plants. lc-impact.eu These investigations typically involve standardized tests on organisms such as earthworms, collembolans, and various plant species to determine effects on endpoints like reproduction, growth, and microbial activity. researchgate.net The bioavailability and toxicity of a chemical in soil are influenced by its properties and the characteristics of the soil itself. researchgate.net
Despite the importance of understanding the full environmental profile of chemicals, a review of available literature yielded no specific research on the terrestrial ecotoxicity of this compound.
Toxicity to Soil Macroorganisms and Arthropods
No specific studies were identified that examined the toxicity of potassium trifluoromethanesulfinate to soil macroorganisms, such as earthworms or enchytraeids, or to terrestrial arthropods, including insects and other invertebrates. Consequently, no data on lethal concentrations (LC50) or no-observed-effect concentrations (NOEC) for these organisms are available.
Effects on Terrestrial Plants and Microorganisms
There is a lack of published research on the specific effects of potassium trifluoromethanesulfinate on terrestrial plants and soil microorganisms. While the role of potassium as a plant nutrient is well-documented, with studies showing its importance for plant growth and stress tolerance, this general knowledge cannot be extrapolated to the specific effects of the trifluoromethanesulfinate salt. nih.govnih.govmdpi.commdpi.com Similarly, no studies were found that investigated the impact of this compound on the structure or function of soil microbial communities. Research on the trifluoromethanesulfonate (B1224126) anion (CF3SO3−) within ionic liquids has indicated some level of toxicity to algae, but this does not directly translate to the effects of the potassium salt on terrestrial plants or microorganisms. rsc.org
Avian Toxicity Studies
No studies were found that have specifically investigated the acute or chronic toxicity of potassium trifluoromethanesulfinate in any avian species. Therefore, there is no available data on the median lethal dose (LD50) or other toxicological endpoints for birds. General principles of avian toxicology and the testing of chemicals on birds exist, but these have not been applied to this specific compound. fishersci.comfluorocarbons.orgepa.govharrisonsbirdfoods.comnih.govresearchgate.netscialert.net
Mammalian Toxicological Research Methodologies and Findings
Investigations into Neurotoxicity
Currently, there are no specific studies available that investigate the neurotoxic potential of Potassium trifluoromethanesulphinate in mammalian models. Research on other PFAS compounds, such as Potassium perfluorooctanesulfonate (B1231939) (K+PFOS), has shown that exposure during gestation and lactation can lead to neurodevelopmental effects in rats, including increased motor activity in offspring. nih.govresearchgate.net However, these findings cannot be directly extrapolated to this compound due to differences in chemical structure and properties.
Immunotoxicity Assessment Studies
Detailed assessments of the immunotoxic effects of this compound are not present in the current body of scientific research. While studies on other PFAS have indicated potential immunomodulatory effects, specific data for this compound is lacking.
Research on Reproductive and Developmental Toxicity
Specific research into the reproductive and developmental toxicity of this compound is not available. Studies on related compounds provide some context but are not directly applicable.
Studies on Gestational and Lactational Exposures
There are no dedicated studies on the effects of gestational and lactational exposure to this compound. In contrast, research on K+PFOS in rats has been conducted to evaluate the consequences of exposure during these critical developmental windows. nih.govnih.gov These studies have examined the transfer of the compound from mother to offspring and subsequent health outcomes. nih.govnih.gov
Analysis of Fetal Development and Litter Outcomes
Direct analysis of fetal development and litter outcomes following exposure to this compound has not been reported. For other PFAS like Potassium perfluorohexanesulfonate (B1258047) (K+PFHxS), studies in mice have investigated parameters such as live litter size and postnatal survival, finding an equivocal decrease in live litter size at certain doses. nih.gov However, similar data for this compound is absent.
In Vitro Phototoxicity Evaluations
No in vitro phototoxicity evaluations for this compound are documented in the available literature.
Occupational Exposure Research and Risk Mitigation Strategies in Laboratories
Specific occupational exposure limits and detailed risk mitigation strategies for handling this compound in laboratory settings have not been established. General principles for minimizing chemical exposure in laboratories, as outlined by regulatory bodies like the Occupational Safety and Health Administration (OSHA), should be followed. cornell.eduosha.govecfr.gov These include using engineering controls, personal protective equipment, and adhering to established chemical hygiene plans. cornell.eduosha.gov The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard classifications for this compound, indicating it can cause skin and serious eye irritation, and may cause respiratory irritation. nih.gov
Advanced Analytical Techniques in Characterization and Research
Spectroscopic Methods for Mechanistic Elucidation and Reaction Monitoring (e.g., ¹⁹F NMR)
Spectroscopic techniques are powerful tools for probing the electronic and structural environment of the trifluoromethanesulphinate moiety. Among these, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a particularly sensitive and informative method for studying fluorinated compounds.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy:
The presence of three fluorine atoms in the trifluoromethyl group makes ¹⁹F NMR an exceptionally valuable technique for the analysis of potassium trifluoromethanesulphinate. The ¹⁹F nucleus has a high gyromagnetic ratio and a natural abundance of 100%, resulting in high sensitivity and making it relatively easy to observe. nih.gov The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment, providing crucial information about the molecular structure and bonding.
While specific ¹⁹F NMR data for this compound is not extensively documented in publicly available literature, the principles of ¹⁹F NMR are well-established for related fluorinated compounds. For instance, in studies of other trifluoromethyl-containing compounds, the ¹⁹F chemical shift can indicate the degree of ionic character and the nature of interactions with surrounding species in solution.
In the context of reaction monitoring, ¹⁹F NMR can be used to track the consumption of the trifluoromethanesulphinate anion and the formation of new fluorinated products in real-time. This allows for the detailed investigation of reaction kinetics and mechanisms. For example, if this compound were used as a reagent in a trifluoromethylation reaction, the disappearance of its characteristic ¹⁹F signal and the appearance of new signals corresponding to the trifluoromethylated product would provide direct evidence of the reaction progress.
The high sensitivity of ¹⁹F NMR also makes it suitable for detecting and identifying fluorinated impurities, even at very low concentrations. This is critical for ensuring the purity of this compound for its various applications.
Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., Ion Chromatography)
Chromatographic methods are essential for separating and quantifying the components of a mixture, making them ideal for assessing the purity of this compound and for quantitative analysis.
Ion Chromatography (IC):
Ion chromatography is a highly effective technique for the determination of ionic species. It is particularly well-suited for the analysis of salts like this compound, as it can separate and quantify both the cation (K⁺) and the anion (CF₃SO₂⁻). The separation is based on the interaction of the ions with an ion-exchange stationary phase. A conductivity detector is commonly used for detection.
A method for the determination of the related trifluoromethanesulfonate (B1224126) anion (CF₃SO₃⁻) by ion chromatography has been developed. researchgate.net This method can be adapted for the analysis of the trifluoromethanesulphinate anion. The optimized conditions for the separation of trifluoromethanesulfonate involved using a potassium biphthalate eluent at a specific concentration and temperature, achieving baseline separation from other common inorganic anions. researchgate.net The detection limits for such methods can be in the low mg/L range, demonstrating the high sensitivity of ion chromatography. researchgate.net
For the quality control of this compound, ion chromatography can be used to:
Determine the purity of the compound: By quantifying the concentration of the trifluoromethanesulphinate anion and the potassium cation.
Identify and quantify ionic impurities: Such as halide ions (e.g., F⁻, Cl⁻) or other sulfinates and sulfonates that may be present from the synthesis process.
The following table outlines typical parameters for the ion chromatographic analysis of anions similar to trifluoromethanesulphinate.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Anion exchange column (e.g., Shim-pack IC-A3) | researchgate.net |
| Eluent | 2.0 mmol/L Potassium biphthalate | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Column Temperature | 30 °C | researchgate.net |
| Detection | Conductivity | researchgate.net |
Advanced Structural Determination Methods in Synthetic Research
The precise determination of the three-dimensional arrangement of atoms in a molecule is crucial for understanding its physical and chemical properties. For crystalline solids like this compound, single-crystal X-ray diffraction is the definitive method for structural elucidation.
Single-Crystal X-ray Diffraction (SC-XRD):
It is plausible that this compound would adopt a similar layered or channeled structure, driven by the electrostatic interactions between the potassium cations and the oxygen atoms of the trifluoromethanesulphinate anions, as well as the packing of the trifluoromethyl groups.
The data obtained from a single-crystal X-ray diffraction experiment allows for the precise measurement of bond lengths, bond angles, and torsion angles within the crystal lattice. This information is invaluable for:
Confirming the molecular connectivity and stereochemistry.
Understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing.
Correlating the solid-state structure with the compound's bulk properties.
The table below presents crystallographic data for the room-temperature modification of the related compound, potassium trifluoromethanesulfonate.
| Crystallographic Parameter | Value for Potassium Trifluoromethanesulfonate | Reference |
|---|---|---|
| Crystal System | Monoclinic | chemicalbook.com |
| Space Group | P2(1) | chemicalbook.com |
| a | 10.679(5) Å | chemicalbook.com |
| b | 5.963(2) Å | chemicalbook.com |
| c | 14.624(5) Å | chemicalbook.com |
| β | 111.57(3)° | chemicalbook.com |
| Z | 6 | chemicalbook.com |
Emerging Research Frontiers and Future Directions
Development of Novel Catalytic Systems for Trifluoromethylation
The trifluoromethyl group (-CF3) is a crucial substituent in pharmaceuticals and agrochemicals, and potassium trifluoromethanesulfinate serves as a key reagent for its introduction. researchgate.net Research is actively pursuing innovative catalytic systems to enhance the efficiency and applicability of trifluoromethylation reactions using this salt.
One of the most significant advancements lies in the realm of photoredox catalysis . researchgate.net This technique utilizes visible light to initiate the generation of trifluoromethyl radicals from potassium trifluoromethanesulfinate's sodium salt analogue, sodium trifluoromethanesulfinate (Langlois' reagent), under mild conditions. researchgate.netresearchgate.net For instance, photoredox/Cu dual catalysis has been successfully employed for the imino-fluoroalkanesulfonylation of γ,δ-unsaturated oxime esters, leading to fluoroalkanesulfonyl-tethered pyrroline (B1223166) derivatives. researchgate.net Similarly, the photoredox-catalyzed trifluoromethylation of styrenes and unactivated alkenes has been developed. researchgate.net Mechanistic studies suggest that the photocatalyst, upon excitation, quenches with the trifluoromethanesulfinate salt to generate the trifluoromethyl radical. researchgate.net
Electrochemical methods represent another burgeoning frontier. researchgate.net Anodic oxidation of trifluoromethanesulfinate can directly generate trifluoromethyl radicals, which can then participate in various synthetic transformations. researchgate.net This approach offers a green and economical alternative to traditional methods that often require harsh oxidants or metal catalysts. researchgate.net For example, an electrochemical protocol for the direct O-trifluoromethylation of phenol (B47542) derivatives has been developed, showcasing the potential for synthesizing previously inaccessible molecules. researchgate.net
Furthermore, researchers are exploring metal-catalyzed systems to achieve trifluoromethylation. For example, palladium-catalyzed trifluoromethylation of aryl bromides has been achieved in micellar media, which enhances reaction yields and is applicable to a range of functionalized bromoaromatics. nih.gov Iron(II)-catalyzed trifluoromethylation of potassium vinyltrifluoroborates has also been developed, proceeding under mild conditions with good to excellent stereoselectivity for certain substrates. psu.edu
A summary of representative novel catalytic systems is presented below:
| Catalytic System | Description | Application Example | Reference(s) |
| Photoredox Catalysis | Utilizes visible light to generate CF3 radicals from trifluoromethanesulfinate salts under mild conditions. | Trifluoromethylation of styrenes, alkenes, and synthesis of pyrroline derivatives. | researchgate.net |
| Electrochemical Oxidation | Anodic oxidation of trifluoromethanesulfinate to generate CF3 radicals for trifluoromethylation reactions. | O-trifluoromethylation of phenol derivatives. | researchgate.net |
| Palladium Catalysis | Palladium-catalyzed cross-coupling of aryl bromides with a trifluoromethyl source in micellar media. | Trifluoromethylation of bromoaromatics with various functional groups. | nih.gov |
| Iron Catalysis | Iron(II)-catalyzed trifluoromethylation of potassium vinyltrifluoroborates. | Synthesis of β-trifluoromethylstyrene derivatives. | psu.edu |
| Mechanochemical Methods | Utilizes mechanical force, such as ball milling with piezoelectric materials, to generate CF3 radicals. | C-H trifluoromethylation of aromatic compounds in the solid state. | researchgate.net |
Exploration of Bioactive Molecules Incorporating the Trifluoromethanesulphinate Moiety
While potassium trifluoromethanesulfinate is primarily known as a source of the trifluoromethyl group, there is growing interest in the synthesis and biological evaluation of molecules that retain the trifluoromethanesulfinate (-SO2CF3) or related trifluoromethylsulfinyl (-SOCF3) moieties. nih.gov These functional groups can significantly influence the physicochemical and biological properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity. researchgate.net
The trifluoromethylsulfonyl group is a well-established structural unit in biologically active compounds. nih.gov Research in this area focuses on the late-stage functionalization of complex molecules, including natural products and their derivatives, to introduce the trifluoromethyl group. rsc.org This strategy allows for the rapid diversification of molecular scaffolds to explore structure-activity relationships. nih.gov For instance, the innate C-H trifluoromethylation of heterocycles, which are common motifs in bioactive compounds, has been achieved using trifluoromethanesulfinate salts. researchgate.net
The development of methods for the synthesis of trifluoromethylated heterocycles is a particularly active area of research. researchgate.net For example, trifluoromethylated pyrroles have been synthesized via various methods, including the use of trifluoromethanesulfonyl chloride in the presence of a ruthenium catalyst. researchgate.net The incorporation of a trifluoromethyl group into bioactive quinoline (B57606) derivatives, known for their antimalarial activity, has also been reported using sodium trifluoromethanesulfinate. nih.gov
A notable application is in the field of positron emission tomography (PET) imaging. The development of methods for the ¹⁸F-trifluoromethylation of peptides at native aromatic residues using ¹⁸F-labeled trifluoromethanesulfinate derivatives enables the synthesis of radiolabeled peptides for imaging applications. nih.gov This approach has been successfully applied to a range of biologically relevant peptides, including endomorphin-1 and somatostatin-14. nih.gov
Sustainable and Green Chemistry Approaches in Sulfinate Synthesis and Application
The principles of green chemistry are increasingly being applied to the synthesis and use of potassium trifluoromethanesulfinate to minimize environmental impact. jddhs.comresearchgate.net This includes the development of more sustainable synthetic routes to the sulfinate itself and the design of environmentally benign reaction conditions for its application.
One approach to greener synthesis involves the use of less hazardous reagents and solvents. researchgate.net For example, a synthesis of potassium trifluoromethanesulfinate has been reported starting from potassium sulfite (B76179) and trifluoromethanesulfonic fluoride (B91410) in an aqueous solution, followed by neutralization and extraction with methanol (B129727), achieving a high yield. chemicalbook.com Research into alternative, more environmentally friendly synthetic pathways is ongoing. Another aspect is the development of catalytic systems that can be recycled and reused, reducing waste and cost. wechemglobal.com While not specific to potassium trifluoromethanesulfinate, the principles of catalyst recycling are a key focus in green chemistry. wechemglobal.com
In terms of its applications, the use of electrochemical methods for trifluoromethylation, as mentioned earlier, is considered a green approach as it can avoid the need for chemical oxidants. researchgate.net Similarly, photoredox catalysis using visible light as a renewable energy source aligns with the principles of green chemistry. jddhs.com The development of solvent-free reaction conditions, such as the mechanochemical trifluoromethylation of aromatic compounds using ball milling, further contributes to the greening of synthetic processes. researchgate.net
Key green chemistry strategies related to trifluoromethanesulfinates include:
Use of aqueous reaction media: Developing reactions that can be performed in water or mixtures of water with organic solvents reduces the reliance on volatile organic compounds. researchgate.net
Catalyst recycling: Designing catalytic systems where the catalyst can be easily separated and reused for multiple reaction cycles. wechemglobal.com
Energy efficiency: Employing methods like photoredox catalysis and microwave-assisted synthesis to reduce energy consumption. jddhs.com
Atom economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. researchgate.net
Computational Chemistry and Theoretical Studies for Predicting Reactivity and Properties
Computational chemistry and theoretical studies are becoming indispensable tools for understanding and predicting the reactivity and properties of potassium trifluoromethanesulfinate and the intermediates derived from it. acs.org These studies provide valuable insights into reaction mechanisms, which can guide the design of new and improved synthetic methods.
Density functional theory (DFT) calculations are frequently used to model reaction pathways and determine the energetics of different steps. For example, computational studies have been used to investigate the mechanism of photoredox-catalyzed trifluoromethylation reactions, supporting the proposed generation of the trifluoromethyl radical. researchgate.net These studies can help in understanding the role of the photocatalyst and other additives in the reaction.
Theoretical calculations can also be used to predict the properties of molecules containing the trifluoromethanesulfinate or trifluoromethyl group. This can aid in the design of new bioactive molecules by predicting their electronic properties, lipophilicity, and potential interactions with biological targets. For instance, computational modeling has been used to understand the rotational energy barriers of atropisomeric compounds, which are important structural motifs in drug design. acs.org
While specific computational studies focusing solely on potassium trifluoromethanesulfinate are not extensively reported in the provided search results, the application of these methods to related trifluoromethylation reactions and organofluorine compounds is well-established and represents a clear future direction for research on this specific compound.
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biology
The unique properties of the trifluoromethyl group and the versatility of potassium trifluoromethanesulfinate as a synthetic tool are fostering interdisciplinary research at the crossroads of chemistry, materials science, and biology. wiley.com
In materials science , the incorporation of trifluoromethyl groups into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. mdpi.com While direct applications of potassium trifluoromethanesulfinate in this area are not detailed in the search results, its role as a key trifluoromethylating agent suggests its potential use in the synthesis of novel fluorinated materials.
The interface with biology is a particularly rich area of exploration. As discussed previously, the introduction of trifluoromethyl groups into drug candidates can significantly enhance their pharmacological properties. mdpi.comnih.gov The development of late-stage functionalization techniques using potassium trifluoromethanesulfinate allows for the modification of complex biomolecules like peptides and natural products, opening up new avenues for drug discovery and chemical biology. rsc.orgnih.gov The synthesis of ¹⁸F-labeled trifluoromethylated compounds for PET imaging is a prime example of the synergy between chemistry and biology, enabling non-invasive visualization of biological processes in vivo. nih.gov
Future research will likely see a greater integration of these disciplines. For example, the development of new drug delivery systems could involve trifluoromethylated materials synthesized using potassium trifluoromethanesulfinate. The study of the biological effects of molecules containing the trifluoromethanesulfinate moiety itself, beyond its role as a synthetic precursor, is another promising avenue for interdisciplinary investigation.
Q & A
Q. What are the critical steps for synthesizing Potassium Trifluoromethanesulphinate with high purity?
- Methodological Answer : Synthesis typically involves metathesis reactions between trifluoromethanesulfinic acid derivatives and potassium salts. Key considerations include:
- Purification : Use recrystallization in anhydrous methanol or ethanol to remove impurities .
- Purity Validation : Confirm purity (>98%) via titration or HPLC, referencing batch-specific Certificates of Analysis (COA) .
- Moisture Control : Conduct reactions under inert atmospheres (e.g., argon) to prevent hydrolysis .
| Parameter | Typical Value/Technique | Source |
|---|---|---|
| Solvent | Anhydrous methanol | |
| Purity Threshold | >98% | |
| Storage | Inert atmosphere, desiccated |
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods ensures comprehensive characterization:
- NMR Spectroscopy : Use <sup>19</sup>F NMR to confirm trifluoromethyl group integrity (δ ~ -75 ppm for CF3SO2<sup>-</sup>) .
- X-ray Diffraction (XRD) : Resolve crystal structure to verify anion-cation interactions .
- Elemental Analysis : Validate stoichiometry (e.g., C: 10.6%, F: 37.9% for C4F9KO6S3) .
Q. What are common applications of this compound in organic synthesis?
- Methodological Answer : The compound is widely used as:
- Radical Initiator : Generates trifluoromethyl radicals under photolytic conditions for C–CF3 bond formation .
- Electrophilic Transfer Agent : Participates in trifluoromethylation of aromatics via transition metal catalysis .
Advanced Research Questions
Q. How does this compound facilitate cross-coupling reactions mechanistically?
- Methodological Answer : In Pd-catalyzed cross-couplings, the compound acts as a CF3<sup>−</sup> source. Key steps include:
Oxidative Addition : Pd(0) reacts with aryl halides to form Pd(II) intermediates.
Transmetallation : CF3<sup>−</sup> transfers from potassium to Pd(II), forming Pd–CF3 bonds .
Reductive Elimination : Pd releases the trifluoromethylated product, regenerating Pd(0).
- Experimental Tip : Optimize ligand choice (e.g., bipyridines) to enhance reaction efficiency .
Q. What factors influence the thermal and hydrolytic stability of this compound?
- Methodological Answer : Stability is governed by:
- Temperature : Decomposes above 150°C, releasing SO2 and CF3 radicals (monitor via TGA) .
- pH : Hydrolyzes in acidic conditions (pH < 3) to form trifluoromethanesulfonic acid. Use buffered solutions (pH 7–9) for aqueous reactions .
- Moisture : Store under desiccated conditions to prevent gradual hydrolysis .
Q. How can molecular dynamics simulations improve understanding of this compound’s physicochemical properties?
- Methodological Answer : Simulations predict:
- Solvation Behavior : Dielectric constant (~15.2) and dipole-dipole interactions in polar solvents .
- Diffusion Coefficients : Estimate ion mobility in electrolyte systems (e.g., 1.2 × 10<sup>−5</sup> cm<sup>2</sup>/s in methanol) .
- Validation : Compare simulated IR spectra with experimental data to refine force fields .
Q. How should researchers address contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies often arise from solvent purity or measurement techniques. Resolve by:
Standardized Protocols : Use USP-grade solvents and controlled temperatures (e.g., 25°C).
Comparative Studies : Replicate solubility tests using gravimetric and UV-Vis methods .
- Reported Data :
| Solvent | Solubility (g/100 mL) | Source |
|---|---|---|
| Methanol | 12.5 | |
| Water | 3.2 (pH 7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
